

# Application Notes and Protocols: Cardiac Assessment in Pegunigalsidase-Alfa Clinical Studies

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## Compound of Interest

Compound Name: Pegunigalsidase-alfa

Cat. No.: B10832616

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These application notes provide a detailed overview of the cardiac assessment methodologies employed in clinical trials of **pegunigalsidase-alfa** (PRX-102), an enzyme replacement therapy (ERT) for Fabry disease. The protocols outlined below are based on methodologies referenced in **pegunigalsidase-alfa** research and standard clinical practice for monitoring cardiac involvement in Fabry disease.

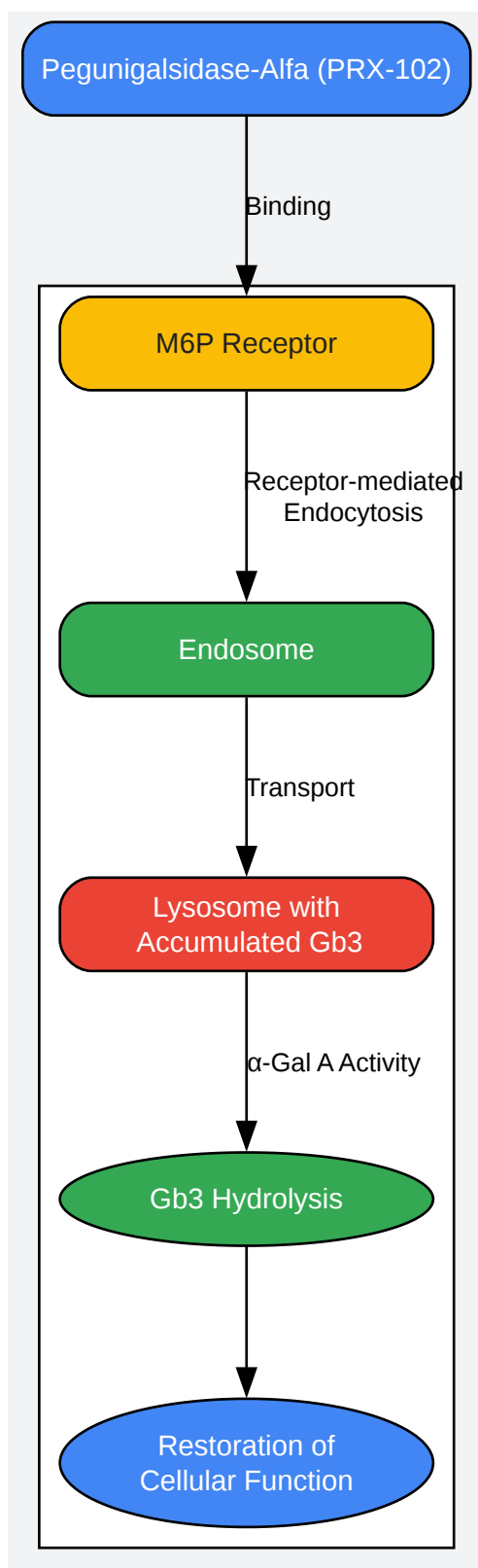
## Introduction to Cardiac Manifestations in Fabry Disease

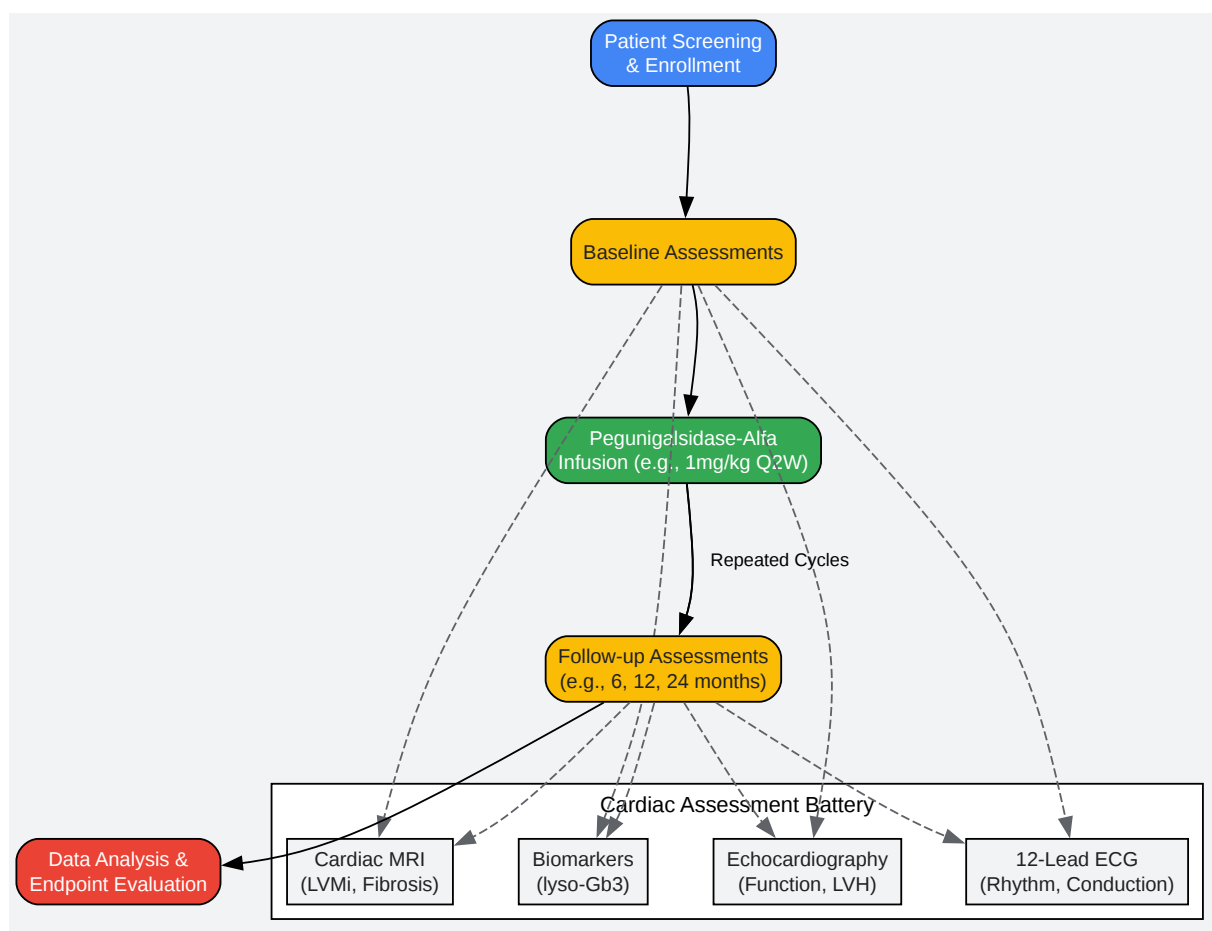
Fabry disease is a rare, X-linked lysosomal storage disorder caused by a deficiency of the enzyme alpha-galactosidase A ( $\alpha$ -Gal A).<sup>[1][2]</sup> This deficiency leads to the progressive accumulation of globotriaosylceramide (Gb3) and related glycosphingolipids in various cells, including cardiomyocytes and vascular endothelial cells.<sup>[3][4]</sup> Cardiac involvement is a primary cause of morbidity and mortality, manifesting as left ventricular hypertrophy (LVH), myocardial fibrosis, arrhythmias, and an increased risk of heart failure and stroke.<sup>[5][6]</sup>

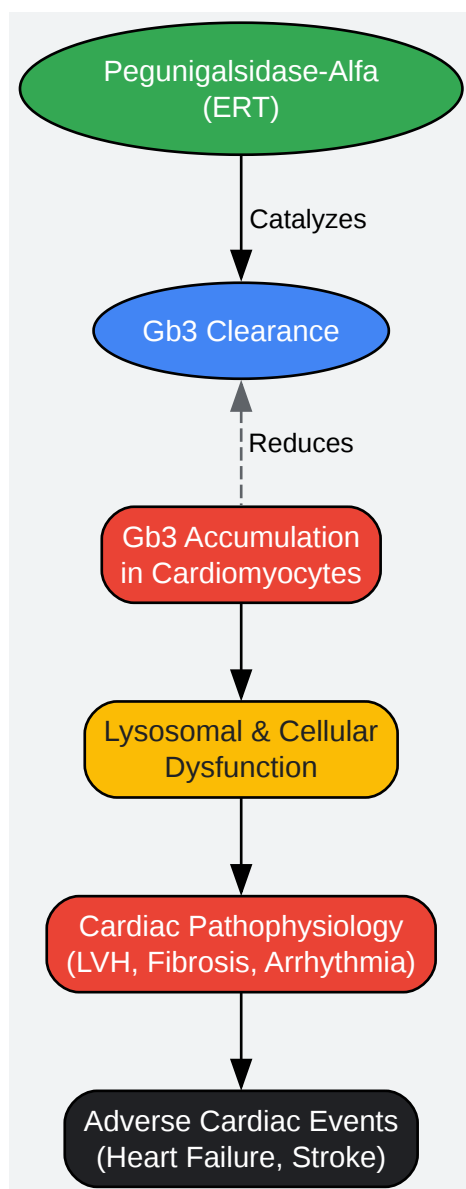
**Pegunigalsidase-alfa** is a novel, PEGylated recombinant  $\alpha$ -Gal A enzyme designed for a longer plasma half-life, which may enhance its efficacy and reduce immunogenicity compared to first-generation ERTs.<sup>[7][8]</sup> Comprehensive cardiac assessment is critical in clinical trials to evaluate the efficacy of **pegunigalsidase-alfa** in halting or reversing cardiac pathology.<sup>[9]</sup>

## Mechanism of Action of Pegunigalsidase-Alfa in Cardiomyocytes

**Pegunigalsidase-alfa** is administered intravenously and circulates throughout the body. The enzyme is taken up by target cells, such as cardiomyocytes, primarily through receptor-mediated endocytosis via mannose-6-phosphate (M6P) receptors.[3] Once internalized, it is transported to lysosomes, where it catalyzes the breakdown of accumulated Gb3, thereby aiming to reduce cellular pathology and improve organ function.[3]







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